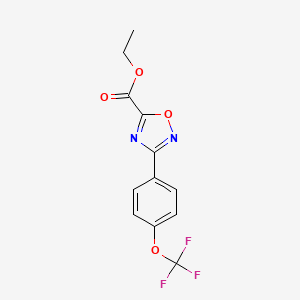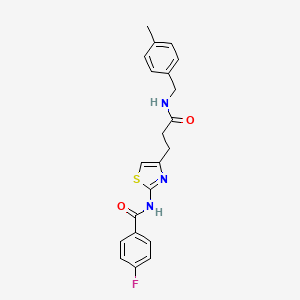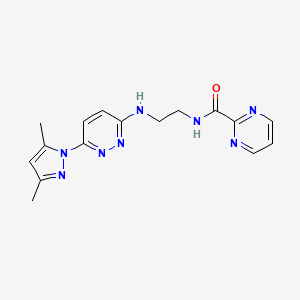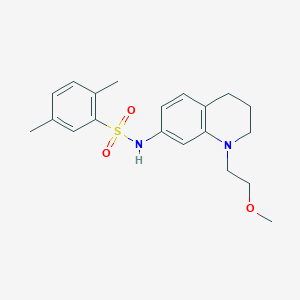
Ethyl 3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carboxylate
Descripción general
Descripción
The compound “Ethyl 3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carboxylate” is an organic compound containing a trifluoromethoxyphenyl group and an oxadiazole ring. The trifluoromethoxy group is a strong electron-withdrawing group, which can influence the compound’s reactivity and properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through various organic reactions, including nucleophilic substitution, condensation, and cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the trifluoromethoxyphenyl group and the oxadiazole ring. These groups can affect the compound’s electronic structure, potentially influencing its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethoxyphenyl group and the oxadiazole ring. The trifluoromethoxy group is a strong electron-withdrawing group, which can make the compound more reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the trifluoromethoxyphenyl group and the oxadiazole ring. For example, the trifluoromethoxy group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .Aplicaciones Científicas De Investigación
Versatile Building Block in Medicinal Chemistry
Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate has been explored as a versatile building block in medicinal chemistry. A straightforward route was designed for preparing its derivatives, with mild reaction conditions enabling the formation of products that can be integrated into biologically relevant molecules (Ž. Jakopin, 2018).
Synthesis of Derivatives and Solvent Effects
A study focused on synthesizing novel derivatives of 1,2,4-oxadiazole and investigating the solvent effects on their infrared spectra. This research highlighted the importance of solvent interactions in determining the properties of such compounds (Y. Kara et al., 2021).
Efficient Scale-Up Synthesis for Receptor Agonists
An efficient scale-up synthesis of a potent and selective isoxazole-containing S1P1 receptor agonist was reported. This process featured a regioselective cycloaddition leading to a key intermediate related to 1,2,4-oxadiazole, demonstrating the compound's relevance in synthesizing complex biological molecules (Xiaoping Hou et al., 2016).
Synthesis of 3-Arylsulfonylmethyl-1,2,4-Oxadiazole-5-Carboxylic Acid Derivatives
Research into 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives showed promising results. These derivatives were synthesized and evaluated for potential applications, including in antihypertensive activity (A. A. Santilli & R. Morris, 1979).
Microwave-Assisted Synthesis of Hybrid Molecules
A study on the microwave-assisted synthesis of hybrid molecules containing 1,3,4-oxadiazole and their biological activities highlighted the compound's versatility. The synthesized compounds were screened for antimicrobial, antilipase, and antiurease activities, showcasing its potential in pharmaceutical applications (Serap Başoğlu et al., 2013).
Method for Preparing Ethyl 3-Aryl-1,2,4-Oxadiazole-5-Carboxylates
A study provided an efficient preparation method for ethyl 3-aryl-1,2,4-oxadiazole-5-carboxylates, highlighting the practical aspects of synthesizing such compounds (A. A. Voronova et al., 2014).
Synthesis and Spectral Analysis for Antibacterial Study
Research into the synthesis, spectral analysis, and antibacterial study of N-substituted derivatives of 1,3,4-oxadiazoles demonstrated the compound's potential in developing new antibacterial agents (H. Khalid et al., 2016).
Photolysis in Amines and Alcohols
A study on the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in amines and alcohols provided insights into its photolytic pathways, which is crucial for understanding its stability and reactivity under different conditions (K. Ang & R. Prager, 1992).
Anti-Mycobacterial Activity Evaluation
The synthesis of various 1,2,4-oxadiazol-5(4H)-ones and their evaluation for anti-mycobacterial activity highlighted the compound's potential in addressing infectious diseases (K. IndrasenaReddy et al., 2017).
Direcciones Futuras
The future research directions for this compound would likely depend on its intended use. If it’s being studied as a potential drug, future research could focus on understanding its mechanism of action, optimizing its pharmacokinetic properties, and evaluating its efficacy and safety in preclinical and clinical studies .
Propiedades
IUPAC Name |
ethyl 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O4/c1-2-19-11(18)10-16-9(17-21-10)7-3-5-8(6-4-7)20-12(13,14)15/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBUAPSNJVMKFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carboxylate | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3-methoxypropyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B2816971.png)
![N-cyclopentyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2816972.png)
![N-(1-cyanocyclobutyl)-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2816973.png)

![5-[(4-chlorophenyl)sulfonyl]-N-ethyl-N-phenylthiophene-2-carboxamide](/img/structure/B2816979.png)

![Tert-butyl N-[[2-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate](/img/structure/B2816983.png)



![2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2816990.png)
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2816991.png)
